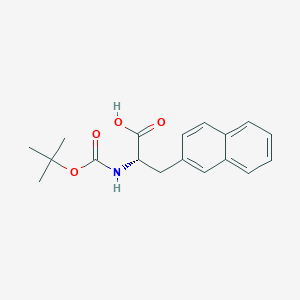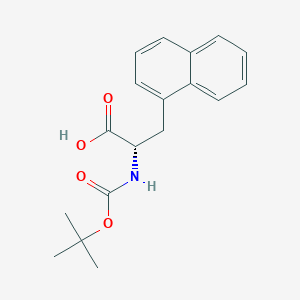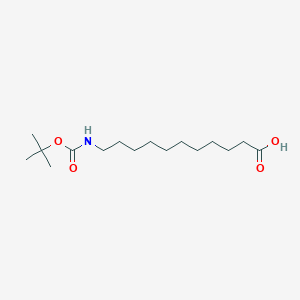
11-((tert-Butoxycarbonyl)amino)undecanoic acid
Overview
Description
11-((tert-Butoxycarbonyl)amino)undecanoic acid, also known as Boc-11-aminoundecanoic acid, is a PROTAC linker composed of alkyl chains . It is used in solution phase peptide synthesis and can be used to synthesize a range of PROTACs .
Molecular Structure Analysis
The molecular formula of Boc-11-aminoundecanoic acid is C16H31NO4, and its molecular weight is 301.43 . It is a white to almost white powder or crystal .Physical And Chemical Properties Analysis
Boc-11-aminoundecanoic acid is a solid at 20°C and should be stored under inert gas as it is air sensitive . The compound has a melting point range of 66.0 to 70.0°C and is soluble in methanol .Scientific Research Applications
Antioxidant Properties : A study by Vladimir I. Lodyato et al. (2003) focused on the synthesis of a compound similar to 11-((tert-Butoxycarbonyl)amino)undecanoic acid, demonstrating its antioxidant properties in comparison to non-amphiphilic analogues. This indicates potential applications in bioorganic and medicinal chemistry.
Protease Inhibitors : Research by M. Sydnes et al. (2006) synthesized a compound structurally related to this compound as a part of developing SARS-CoV 3CL protease inhibitors, highlighting its potential in antiviral drug development.
Antioxidant and Corrosion Inhibitors : A study from 1968 by K. Takaoka et al. explored the synthesis of derivatives of this compound, finding applications as antioxidants and corrosion inhibitors, particularly in industrial contexts.
N-tert-Butoxycarbonylation of Amines : In 2007, A. Heydari et al. conducted research on N-tert-butoxycarbonylation of amines, an important process in synthetic chemistry, potentially applicable in peptide synthesis and pharmaceuticals.
Synthesis of Polyketide Acetogenin : B. Figadère et al. (1995) synthesized a key intermediate structurally related to this compound for the total synthesis of annonacin, a compound of interest in cancer research.
Structural and Thermal Evolution : A study on amino-11-undecanoic acid, closely related to this compound, was conducted by T. Aigouy et al. (1995) focusing on its structural and thermal properties, relevant for material science applications.
Binding Site Probe for Human Serum Albumin : Research by Yu Wang et al. (2011) utilized a derivative of this compound as a probe to determine binding sites on human serum albumin, crucial for understanding protein-ligand interactions.
Gelation Properties of Amino Acid Derivatives : A study by A. D'Aléo et al. (2007) explored the synthesis and gelation properties of N-protected long-chain amino acids, including derivatives of this compound, highlighting its potential in material science for gel formation.
Introduction of Boc Protecting Group to Amines : The study by B. L. Maheswara Rao et al. (2017) discussed a new reagent for introducing the Boc (tert-butyloxycarbonyl) group to amines, demonstrating its utility in peptide synthesis and pharmaceuticals.
Infrared Spectra of Copper Salts : Research on the infrared spectra of copper salts of 11-amino-undecanoic acid, a structurally similar compound, by L. Tosi (1963) indicates potential applications in analytical chemistry and material science.
Solid-Phase Synthesis of Peptide α-Carboxamides : A study by S. Gaehde and G. Matsueda (2009) focused on the synthesis of a compound related to this compound for use in solid-phase synthesis of peptide α-carboxamides, relevant in peptide and protein engineering.
Antioxidant Activity of Alkyl 11-Anilino-10-Hydroxy Undecanoates : A novel class of antioxidants based on 10-undecenoic acid derivatives, similar to this compound, was synthesized and evaluated for antioxidant activity in a study by G. Geethanjali et al. (2013), demonstrating potential applications in industrial chemistry.
Microbial Synthesis of Polyhydroxyalkanoates : A study by Y. Takagi et al. (2004) on microbial polyhydroxyalkanoates with side groups similar to this compound highlights its potential application in biopolymer production and material science.
Mechanism of Action
Target of Action
Boc-11-aminoundecanoic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The compound’s primary targets are therefore the proteins that it is designed to degrade.
Mode of Action
As a PROTAC linker, Boc-11-aminoundecanoic acid forms a bridge between the target protein and an E3 ubiquitin ligase . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
Its molecular weight of 30143 suggests that it may have good bioavailability.
Action Environment
The action of Boc-11-aminoundecanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C .
properties
IUPAC Name |
11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10-12-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTPZJBSQUULAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401054 | |
| Record name | 11-[(tert-Butoxycarbonyl)amino]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10436-25-6 | |
| Record name | 11-[(tert-Butoxycarbonyl)amino]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-((tert-butoxycarbonyl)amino)undecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




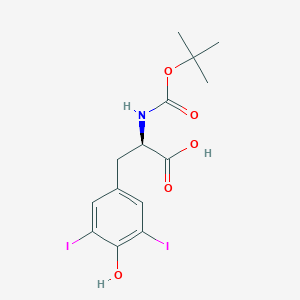
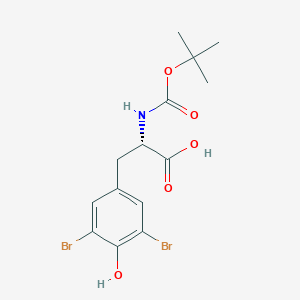

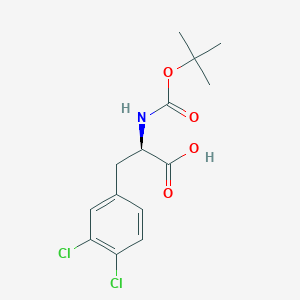

![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558723.png)
